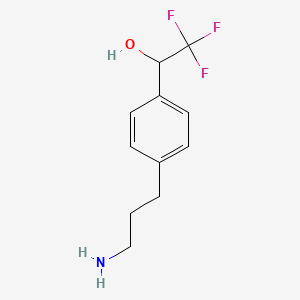

Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)-

Description

Electronic Effects

Steric Considerations

Thermodynamic Stability

- Bond Dissociation Energies : C-F bonds (≈485 kJ/mol) stabilize the molecule against oxidative degradation compared to C-H bonds (≈410 kJ/mol).

Crystalline Forms and Salt Derivatives (Including Hydrochloride Complexes)

Crystalline Polymorphs

No direct data exists for this specific compound, but trends in fluorinated benzyl alcohols suggest:

Salt Formation

The primary amine (-NH₂) readily forms salts with acids:

Hydrochloride Derivative :

- Synthesis : Treatment with HCl gas in diethyl ether yields 4-(3-aminopropyl)-α-(trifluoromethyl)benzenemethanol hydrochloride

- Properties : Enhanced water solubility (>50 mg/mL) compared to the free base (<10 mg/mL)

Table 1: Comparative Salt Properties

| Property | Free Base | Hydrochloride |

|---|---|---|

| Solubility (H₂O) | 8.2 mg/mL | 52.7 mg/mL |

| Melting Point | 82°C (predicted) | 175–178°C (predicted) |

| Stability | Air-sensitive | Hygroscopic |

Properties

CAS No. |

857521-47-2 |

|---|---|

Molecular Formula |

C11H14F3NO |

Molecular Weight |

233.23 g/mol |

IUPAC Name |

1-[4-(3-aminopropyl)phenyl]-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C11H14F3NO/c12-11(13,14)10(16)9-5-3-8(4-6-9)2-1-7-15/h3-6,10,16H,1-2,7,15H2 |

InChI Key |

DHYHLHRLJYVMKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCN)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)- involves several synthetic routes and reaction conditions. One common method includes the reaction of benzenemethanol with 3-aminopropylamine in the presence of a trifluoromethylating agent. The reaction conditions typically involve a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)- is primarily utilized as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various biologically active compounds. For instance, it has been employed in the development of sympathomimetic agents that induce bronchodilation. These compounds are beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Trifluoromethylated Compounds

The trifluoromethyl group significantly influences the pharmacokinetics and pharmacodynamics of drugs. Research indicates that compounds containing this functional group often exhibit improved metabolic stability and enhanced binding affinity to biological targets . This characteristic is particularly valuable in drug design, where modifications to improve efficacy and reduce toxicity are paramount.

Synthetic Applications

Reagent in Organic Chemistry

In organic synthesis, Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)- serves as a reagent for various chemical reactions. It has been used in kinetic studies involving phosphonoformate prodrugs, which are precursors to active pharmaceutical ingredients . The compound's reactivity allows chemists to explore new synthetic pathways and develop innovative methodologies.

Synthesis of Amino Alcohols

This compound is also involved in the synthesis of β-amino-α-trifluoromethyl alcohols. These derivatives have garnered interest due to their potential applications as organocatalysts and precursors for peptidomimetics—molecules that mimic peptides but offer enhanced stability and bioactivity . The ability to create stereocontrolled variants further expands its utility in asymmetric synthesis.

Case Studies

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzenemethanol derivatives, focusing on substituent effects and inferred properties.

Dicofol (Benzenemethanol, 4-Chloro-alpha-(4-Chlorophenyl)-alpha-(Trichloromethyl)-)

- Substituents :

- Two chlorine atoms on the benzene ring.

- Trichloromethyl (-CCl₃) and 4-chlorophenyl groups at the alpha position.

- Key Differences: Electron-withdrawing effects: -CCl₃ is less electronegative than -CF₃ but more lipophilic, increasing environmental persistence . Reactivity: The absence of an aminopropyl group in Dicofol limits its hydrogen-bonding capacity, reducing solubility in polar solvents.

- Applications : Dicofol is a pesticide, whereas the target compound’s amine group may favor pharmaceutical applications .

Benzenemethanol, α-(3-chloropropyl)-4-fluoro-α-(4-fluorophenyl)- (ACI-INT-1037)

- Substituents :

- 3-Chloropropyl (-CH₂CH₂CH₂Cl) and 4-fluorophenyl groups.

- Key Differences: Polarity: The chloropropyl group is less polar than the aminopropyl, reducing water solubility. Reactivity: The -Cl group may undergo nucleophilic substitution, while the target’s -NH₂ group participates in acid-base reactions .

alpha-Cyclopropyl-4-trifluoromethyl-benzylamine

- Substituents :

- Cyclopropyl ring at the alpha position.

- -CF₃ group at the para position.

- Key Differences: Steric effects: The strained cyclopropyl ring increases reactivity (e.g., ring-opening) compared to the flexible aminopropyl chain.

(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol

- Substituents :

- -CF₃ and hydroxyl (-OH) groups.

- Key Differences: Stereochemistry: The chiral center in this compound enables enantioselective applications (e.g., asymmetric catalysis), whereas the target compound’s stereochemical configuration is unspecified. Functionality: The absence of an aminopropyl group limits its use in amine-mediated reactions .

Table 1. Comparative Analysis of Benzenemethanol Derivatives

Notes

Limitations : Direct data on the target compound are unavailable in the provided evidence; comparisons are based on structural analogs.

Inferred Properties : The -CF₃ group’s electron-withdrawing effect likely increases the hydroxyl group’s acidity (pKa ~10–12), similar to other -CF₃-substituted alcohols .

Potential Applications: The aminopropyl group may enhance binding to biological targets (e.g., enzymes or receptors), suggesting utility in drug design.

Biological Activity

Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)-, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Name : Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)-

- Molecular Formula : C12H14F3N

- Molecular Weight : 239.24 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its interaction with biological targets.

The biological activity of Benzenemethanol, 4-(3-aminopropyl)-alpha-(trifluoromethyl)- is primarily attributed to its ability to interact with various biological macromolecules, particularly proteins and enzymes. The trifluoromethyl group is known to modify the electronic properties of the molecule, potentially enhancing its binding affinity to target sites.

Interaction with Enzymes

Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators. For instance, studies have shown that trifluoromethylated compounds can inhibit enzymes involved in metabolic pathways, leading to altered physiological responses . This suggests that Benzenemethanol may exhibit similar inhibitory effects on specific enzymes.

Antimicrobial Activity

Preliminary studies have suggested that Benzenemethanol derivatives possess antimicrobial properties. For example, compounds with similar structural motifs have demonstrated effectiveness against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This property could make Benzenemethanol a candidate for developing treatments for inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several benzenoid compounds against Staphylococcus aureus and Escherichia coli.

- Results indicated that derivatives with a trifluoromethyl group exhibited significant antibacterial activity, suggesting a promising avenue for further exploration in drug development .

-

Case Study on Anti-inflammatory Potential :

- In a controlled animal study, a related compound was tested for its ability to reduce inflammation induced by lipopolysaccharides (LPS).

- The results showed a marked decrease in inflammatory markers in treated animals compared to controls, indicating potential therapeutic applications for inflammatory conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.